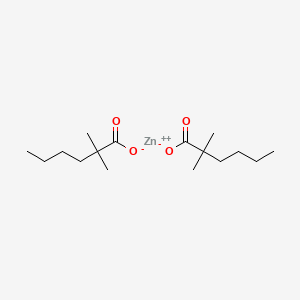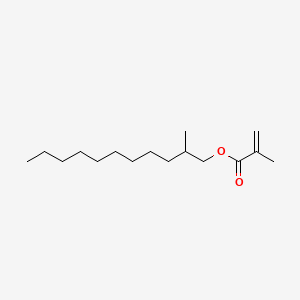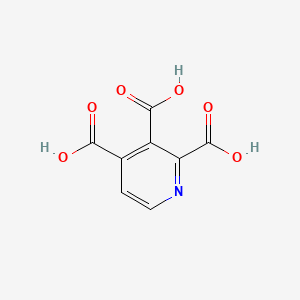
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N'-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- is a complex organosulfur compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by the presence of a thiourea group, a nitrophenyl group, and a thiazolyl group, making it a versatile molecule with a wide range of applications in various scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-nitrophenylethylamine with thiourea and a thiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 70-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher quantities of the compound with consistent quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiourea compounds. These products have diverse applications in different fields of research .
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The nitrophenyl group plays a crucial role in its biological activity, while the thiazolyl group enhances its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simpler compound with a similar thiourea group but lacking the nitrophenyl and thiazolyl groups.
N-(2-Nitrophenyl)thiourea: Contains the nitrophenyl group but lacks the thiazolyl group.
N-(2-Thiazolyl)thiourea: Contains the thiazolyl group but lacks the nitrophenyl group.
Uniqueness
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- is unique due to the combination of the nitrophenyl and thiazolyl groups, which confer enhanced biological activity and specificity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
172505-78-1 |
|---|---|
Molekularformel |
C12H12N4O2S2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-[2-(2-nitrophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H12N4O2S2/c17-16(18)10-4-2-1-3-9(10)5-6-13-11(19)15-12-14-7-8-20-12/h1-4,7-8H,5-6H2,(H2,13,14,15,19) |
InChI-Schlüssel |
ZJQTWNNDEJVWAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCNC(=S)NC2=NC=CS2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



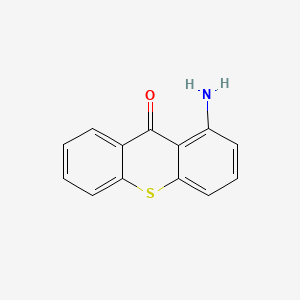
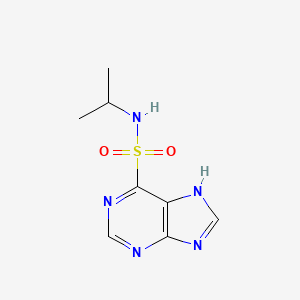

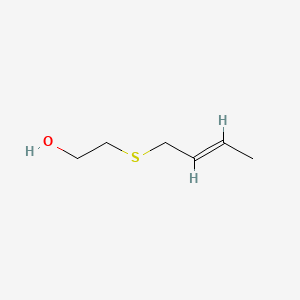
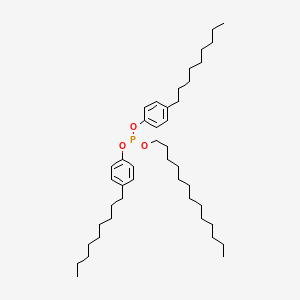
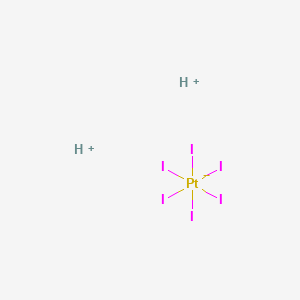
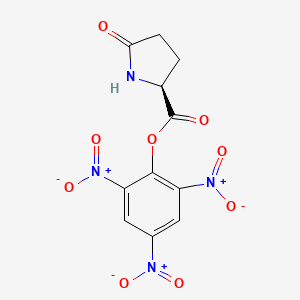

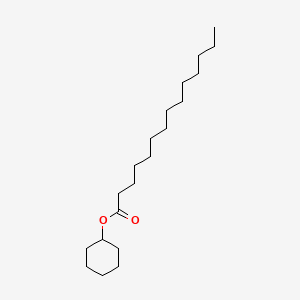
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
